Boc-guanidine
Description
Historical Context and Evolution of Guanidine (B92328) Chemistry
The story of Boc-guanidine is intrinsically linked to the broader history of guanidine chemistry, a field that has evolved significantly since its inception.
Early Discoveries and Fundamental Concepts of Guanidine Structures
Guanidine, a crystalline solid with the formula HN=C(NH₂)₂, was first isolated in 1861 by Adolph Strecker through the degradation of guanine (B1146940), a component of guano. britannica.comwikipedia.org This discovery unveiled a unique functional group characterized by a central carbon atom bonded to three nitrogen atoms. The guanidinium (B1211019) cation, formed upon protonation, exhibits remarkable stability due to resonance, which delocalizes the positive charge across all three nitrogen atoms. wikipedia.orgacs.org This high basicity (pKa of the conjugate acid is ~13.6) and the planar, symmetric nature of the guanidinium ion are fundamental concepts that underpin its chemical behavior and biological importance. wikipedia.orgsci-hub.se A detailed crystallographic analysis of guanidine was not elucidated until 148 years after its initial synthesis, providing precise information on the positions of its hydrogen atoms. wikipedia.org
Development of Guanidine-Based Protecting Group Strategies
The guanidino group is a key functional moiety in the amino acid arginine, making its protection a critical aspect of peptide synthesis. creative-peptides.combiosynth.com Early strategies often involved the use of nitro or tosyl groups to mask the reactivity of the guanidine function during peptide coupling reactions. acs.orgacs.org These protecting groups, while effective to an extent, often required harsh cleavage conditions that could compromise the integrity of the synthesized peptide. The need for milder and more efficient protecting group strategies spurred further research, leading to the development of more sophisticated and orthogonal protection schemes. biosynth.comacs.org
Emergence of this compound as a Protected Guanidine Derivative
The introduction of the tert-butoxycarbonyl (Boc) group marked a significant advancement in protecting group chemistry. Its application to guanidine created a new class of reagents, such as N,N'-di-Boc-guanidines, that offered several advantages. tandfonline.comorganic-chemistry.orgresearchgate.net Boc-protected guanidines are less polar and basic than their unprotected counterparts, which simplifies purification processes. thieme-connect.com The Boc group's stability under various reaction conditions, coupled with its facile removal under mild acidic conditions, made it an ideal choice for multi-step syntheses. acs.orgthieme-connect.com Reagents like N,N'-bis-Boc-S-methylisothiourea and 1H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine became commercially available and widely adopted for the efficient guanylation of amines. tandfonline.comresearchgate.net This led to the widespread use of this compound derivatives as key intermediates in the synthesis of complex molecules. chemimpex.comchemimpex.com
Significance of the Guanidine Moiety in Chemical Biology and Organic Synthesis
The guanidino group is a privileged scaffold in nature and synthetic chemistry due to its unique structural and electronic properties. researchgate.netresearchgate.net
Role in Natural Products and Bioactive Molecules
The guanidine functional group is a recurring motif in a vast array of natural products with potent biological activities. researchgate.netacs.orgnih.gov It is found in marine alkaloids, such as the batzelladines and ptilocaulins, which exhibit anti-HIV and other significant biological properties. mdpi.comnih.gov The neurotoxins saxitoxin (B1146349) and tetrodotoxin (B1210768) also feature the guanidinium group, which is crucial for their ion channel blocking activity. In metabolism, creatine, a guanidino-containing compound, plays a vital role in energy recycling in muscle and brain tissue. britannica.com The amino acid arginine, with its guanidinium side chain, is fundamental to protein structure and function, participating in hydrogen bonding, salt bridges, and interactions with negatively charged species like phosphates. preprints.orgresearchgate.net
Importance in Drug Design and Discovery
The guanidinium group's ability to form strong, bidentate hydrogen bonds and engage in electrostatic interactions makes it a valuable pharmacophore in drug design. researchgate.netjocpr.comresearchgate.net At physiological pH, it exists predominantly in its protonated form, allowing it to interact with biological targets such as enzymes and receptors that have negatively charged pockets. acs.orgthieme-connect.com This has led to the development of numerous guanidine-containing drugs with a wide range of therapeutic applications, including antiviral, antifungal, antitumoral, and antihypertensive agents. organic-chemistry.orgtandfonline.comnih.govmdpi.com The modification of natural products with guanidine moieties has also been explored as a strategy to enhance their binding affinity and therapeutic potential. rsc.org this compound derivatives serve as essential building blocks in medicinal chemistry, enabling the synthesis of novel drug candidates and peptidomimetics designed to target specific biological pathways. chemimpex.comchemimpex.comtandfonline.com
Utility as a Core Structure in Synthetic Chemistry
Boc-protected guanidines are fundamental building blocks in modern organic synthesis, primarily due to the strategic role of the tert-butoxycarbonyl (Boc) protecting group. chemimpex.comcymitquimica.com This group enhances the stability and solubility of the otherwise highly basic guanidine moiety, allowing for controlled reactivity and selective functionalization. chemimpex.comcymitquimica.com The presence of one or more Boc groups modulates the nucleophilicity of the guanidine nitrogens, preventing unwanted side reactions and enabling chemists to introduce the guanidinyl group into complex molecular architectures with precision. chemimpex.com
The core utility of Boc-guanidines lies in their function as guanidinylating agents. rsc.org The synthesis of the guanidine core can be achieved through various classical methods, often requiring protecting groups like Boc to avoid difficulties in reactivity and purification. rsc.org Different this compound derivatives have been developed for specific transformations. For instance, N,N',N''-Tri-Boc-guanidine is used for the facile conversion of alcohols to substituted guanidines under Mitsunobu conditions. researchgate.net A more reactive derivative, N,N'-Di-Boc-N''-triflylguanidine, is highly effective for the guanidinylation of both primary and secondary amines, even on a solid phase, which is crucial for constructing chemical libraries. researchgate.netgoogle.com The triflyl group acts as a powerful activating group, making this reagent significantly more reactive than others.
The versatility of Boc-guanidines is further demonstrated in the synthesis of complex natural products and their analogues. researchgate.net For example, they are key intermediates in the preparation of arginine analogues for incorporation into peptides, which helps in studying structure-activity relationships of biologically important molecules. google.com The synthesis of cyclic guanidine-containing alkaloids, such as nitensidine E, has also utilized Boc-protected guanidine substrates. researchgate.net Furthermore, Boc-guanidines are precursors in multi-step reaction sequences, such as the Biginelli reaction, to create guanidine-containing heterocycles like those found in crambescidin and batzelladine marine alkaloids. nih.gov The Boc groups can be readily removed under acidic conditions, unmasking the guanidinium group at a late stage in a synthetic sequence. nih.govbeilstein-journals.org
Table 1: Comparison of Common this compound Reagents
| Reagent Name | Primary Synthetic Use | Key Activating Group | Typical Substrate |
|---|---|---|---|
| N,N',N''-Tri-Boc-guanidine | Alcohol guanidinylation (Mitsunobu reaction) | None (Boc as protecting group) | Alcohols |
| N,N'-Di-Boc-N''-triflylguanidine | Amine guanidinylation | Triflyl (Tf) | Primary and secondary amines |
| N,N'-Di-Boc-thiourea | Amine guanidinylation (requires activation) | Thione (activated by reagents like TCT or HgCl₂) | Amines |
This table summarizes the primary applications and characteristics of different Boc-protected guanidine derivatives used in synthesis. researchgate.net
Scope and Research Focus of this compound Studies
Research involving this compound and its derivatives is extensive, spanning several key areas of chemical and biomedical science. The primary focus lies in leveraging these compounds as versatile intermediates for the synthesis of molecules with significant biological activity. researchgate.netmdpi.com
Pharmaceutical and Medicinal Chemistry: A major thrust of research is in drug discovery and development. The guanidine moiety is a crucial functional group (pharmacophore) in numerous drugs and natural products, known to participate in vital biological interactions through hydrogen bonding and electrostatic forces. researchgate.netmdpi.com Consequently, Boc-guanidines are indispensable tools for synthesizing novel therapeutic agents, including enzyme inhibitors and receptor modulators. smolecule.com Research has focused on creating libraries of guanidine-containing compounds to screen for activity against various diseases, including cancer and neurological disorders. chemimpex.comchemimpex.com The ability to create complex guanidinium structures, such as those in saxitoxin and tetrodotoxin, highlights their importance in medicinal chemistry. nih.gov
Peptide Synthesis and Peptidomimetics: Boc-guanidines are frequently employed in solid-phase peptide synthesis (SPPS). chemimpex.com They are used to efficiently introduce arginine residues or their synthetic analogues into peptide chains. google.com This allows researchers to create peptides with modified side chains that may exhibit enhanced biological activity, stability, or altered receptor-binding properties. The development of peptidomimetics, where the peptide structure is modified to improve its drug-like properties, often relies on the predictable chemistry of Boc-guanidines.
Development of Synthetic Methodologies: A significant area of research is dedicated to advancing the synthetic methods for preparing guanidines themselves. This includes developing milder, more efficient, and environmentally benign procedures for guanidinylation reactions using Boc-protected precursors. researchgate.net For example, efforts have been made to replace hazardous reagents like mercury salts, used to activate thiourea (B124793) derivatives, with alternatives like cyanuric chloride (TCT). researchgate.net Studies also focus on expanding the substrate scope and functional group tolerance of these reactions. researchgate.netorgsyn.org
Materials Science and Supramolecular Chemistry: Beyond biological applications, Boc-guanidines are explored in materials science. The guanidinium group's ability to form strong, directed hydrogen bonds makes it a valuable component in designing supramolecular assemblies and functional materials. chemimpex.com Research includes using these compounds as precursors for modifying polymer properties or as ligands in catalysis. chemimpex.comnih.gov
Table 2: Summary of Research Applications for Boc-Guanidines
| Research Area | Specific Application | Significance |
|---|---|---|
| Pharmaceutical Development | Synthesis of enzyme inhibitors and drug candidates. chemimpex.comsmolecule.com | The guanidine group is a key pharmacophore in many bioactive molecules. researchgate.net |
| Peptide Chemistry | Incorporation of arginine and its analogues in SPPS. chemimpex.com | Enables the creation of peptides with enhanced stability and biological function. |
| Natural Product Synthesis | Building blocks for complex marine alkaloids. nih.gov | Allows for the total synthesis of intricate, biologically active natural products. |
| Methodology Development | Creation of novel guanidinylation reagents and protocols. researchgate.net | Improves efficiency, safety, and scope of guanidine synthesis. researchgate.net |
| Bioconjugation | Attachment of biomolecules for targeted delivery systems. chemimpex.com | Facilitates the development of advanced diagnostic and therapeutic agents. chemimpex.com |
This table outlines the principal research fields where Boc-guanidines are actively studied and applied.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(diaminomethylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c1-6(2,3)11-5(10)9-4(7)8/h1-3H3,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOZLQVSOVNSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464004 | |
| Record name | Boc-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219511-71-4 | |
| Record name | Boc-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Boc Guanidine and Its Derivatives
Direct Synthesis of Boc-Guanidine
The direct introduction of a single Boc group onto the guanidine (B92328) moiety can be challenging due to the high basicity and nucleophilicity of guanidine, which can lead to over-acylation. However, specific methods have been developed to achieve mono-protection.
Methods from Guanidine Hydrochloride
The synthesis of N,N'-di-Boc-guanidine can be achieved from guanidine hydrochloride. One method involves reacting guanidine hydrochloride with di-tert-butyl dicarbonate (B1257347) in the presence of a base. For instance, a procedure using sodium hydroxide (B78521) in a mixture of 1,4-dioxane (B91453) and water has been reported. chemicalbook.comgoogle.comgoogle.com In this method, guanidine hydrochloride and sodium hydroxide are dissolved in water, followed by the addition of 1,4-dioxane. chemicalbook.comgoogle.comgoogle.com The mixture is cooled, and di-tert-butyl dicarbonate is added. The reaction is allowed to warm to room temperature and stirred for an extended period. chemicalbook.comgoogle.com After workup and purification, N,N'-di-Boc-guanidine is obtained in good yield. chemicalbook.comgoogle.comgoogle.com Another approach utilizes finely ground potassium hydroxide and sodium carbonate in dimethyl sulfoxide (B87167) (DMSO). Guanidine hydrochloride is added, followed by di-tert-butyl dicarbonate, and the mixture is heated to afford the di-Boc protected product after recrystallization. google.com
Strategies Utilizing Di-tert-butyl Dicarbonate
Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group. The direct Boc protection of guanidine or its salts with Boc₂O is a common strategy. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) at ambient or slightly elevated temperatures. These conditions facilitate the formation of the stable, crystalline N,N',N''-tri-Boc-guanidine.
Synthesis of N,N'-Di-Boc-Guanidine
The synthesis of N,N'-di-Boc-guanidine is a key step in many synthetic routes, as it serves as a versatile intermediate for the introduction of the guanidinyl moiety.
Procedures Employing Di-Boc-thiourea and Activating Reagents
A prevalent method for synthesizing N,N'-di-Boc-guanidines involves the activation of N,N'-di-Boc-thiourea, followed by reaction with an amine. This approach circumvents the direct and often problematic guanylation of amines.
Cyanuric chloride (TCT) has emerged as a mild, inexpensive, and environmentally friendly activating reagent for N,N'-di-Boc-thiourea. organic-chemistry.orgresearchgate.netthieme-connect.comthieme-connect.com This method provides an alternative to the use of toxic heavy-metal reagents like mercury(II) chloride. organic-chemistry.orgresearchgate.netthieme-connect.comthieme-connect.com The reaction involves the activation of di-Boc-thiourea with TCT in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an amine in the presence of a base such as N-methylmorpholine (NMM) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgthieme-connect.com The use of a base is crucial for the reaction to proceed. thieme-connect.com This protocol has been successfully applied to a wide range of primary and secondary amines, affording the corresponding N,N'-di-Boc-protected guanidines in high yields. organic-chemistry.orgthieme-connect.com The reaction is believed to proceed through the formation of a bis-Boc-carbodiimide intermediate. organic-chemistry.org
Besides TCT, other reagents can activate N,N'-di-Boc-thiourea for the guanylation of amines.
Mukaiyama's Reagent: The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) is an effective activating agent for di-Boc-thiourea, particularly for the guanylation of sterically demanding and resin-bound amines. orgsyn.orgscholaris.caorgsyn.org This method, however, is often limited to polar aprotic solvents like dimethylformamide due to the solubility of the reagent. orgsyn.org The reaction is believed to proceed via the formation of a highly electrophilic bis-Boc-carbodiimide. scholaris.ca
Iodine: An iodine-catalyzed guanylation of primary amines with N,N'-di-Boc-thiourea has been developed as a mild and efficient method. rsc.orgcbs.dkresearchgate.netnih.gov The reaction is carried out in the presence of tert-butyl hydroperoxide (TBHP), which oxidizes the hydrogen iodide byproduct, thus preventing the protonation of the amine substrate and eliminating the need for an additional base. researchgate.netnih.gov This method is effective for a variety of primary amines, including those that are sterically or electronically deactivated, providing the corresponding bis-Boc protected guanidines in good to excellent yields. cbs.dkresearchgate.net
Cyanuric Chloride (TCT) as an Activating Agent
Guanylation of Amines with N,N'-Di-Boc-Protected Guanidine
The direct installation of a guanidinyl group onto an amine is a fundamental transformation in medicinal chemistry. Reagents based on N,N'-di-Boc-guanidine are highly effective for this purpose, offering mild reaction conditions and high yields. The reactivity of these reagents is typically unlocked by an activating group or promoter.
A prominent and highly reactive reagent is N,N'-di-Boc-N''-triflylguanidine (also known as Goodman's reagent). mdpi.comnih.gov The triflyl group is an excellent leaving group, making the central carbon highly electrophilic and susceptible to nucleophilic attack by amines. mdpi.com This reagent smoothly converts a wide range of primary and secondary amines, including sterically demanding and resin-bound substrates, into their corresponding protected guanidines in high yields, often greater than 90% for unhindered primary amines. mdpi.comorgsyn.orgresearchgate.net The reaction proceeds rapidly under mild conditions, typically at room temperature in a solvent like dichloromethane. orgsyn.org
Another widely used strategy involves the activation of N,N'-di-Boc-thiourea . The thiourea (B124793) itself is not reactive enough, but it can be converted in situ into a potent guanylating agent. Classically, this was achieved using heavy metal salts like mercury(II) chloride, which promotes the reaction with aromatic, aliphatic, and sterically hindered amines. tandfonline.com However, due to the toxicity of mercury, alternative activators have been developed. Cyanuric chloride (TCT) has emerged as an inexpensive and environmentally benign alternative, providing N,N'-di-Boc-protected guanidines in high yields (up to 95%) without the hazardous waste. thieme-connect.comorganic-chemistry.org The reaction is typically performed in THF in the presence of a base like N-methylmorpholine (NMM). organic-chemistry.org More recently, an iodine-catalyzed method has been reported, where N,N'-di-Boc-thiourea reacts with primary amines in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant to afford the desired guanidines in yields ranging from 40-99%. researchgate.net
A third class of reagents for this transformation is based on pyrazole (B372694) carboxamidines. Specifically, 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine reacts under mild conditions with various amines and amino acids to furnish the di-Boc-protected guanidines in moderate to high yields. 5z.com
| Guanylating Reagent | Activator/Leaving Group | Amine Substrate Scope | Typical Conditions | Reference |
|---|---|---|---|---|
| N,N'-di-Boc-N''-triflylguanidine | Trifluoromethanesulfonyl (Tf) | Primary & Secondary Amines (Solution & Solid Phase) | CH₂Cl₂, Room Temp | mdpi.comorgsyn.org |
| N,N'-di-Boc-thiourea | HgCl₂ | Primary & Secondary Amines (Aliphatic, Aromatic) | Triethylamine | tandfonline.com |
| N,N'-di-Boc-thiourea | Cyanuric Chloride (TCT) | Primary & Secondary Amines | THF, NMM, Reflux | thieme-connect.comorganic-chemistry.org |
| N,N'-di-Boc-thiourea | Iodine (catalytic) | Primary Amines (including deactivated anilines) | TBHP | researchgate.net |
| 1-H-Pyrazole-1-[N,N'-bis(Boc)]carboxamidine | Pyrazole | Primary Amines & Amino Acids | MeCN, Room Temp | 5z.com |
Synthesis of N,N',N''-Tri-Boc-Guanidine
N,N',N''-Tri-Boc-guanidine is a fully protected guanidine derivative where all three nitrogen atoms are masked by tert-butoxycarbonyl groups. This compound serves as a key intermediate, particularly for the guanylation of alcohols. researchgate.netgoogle.com Its synthesis allows for the introduction of the guanidine core in a completely non-basic and sterically hindered form, enabling unique reactivity. chemimpex.com
The most direct method for synthesizing N,N',N''-tri-Boc-guanidine involves the exhaustive Boc-protection of guanidine hydrochloride. The reaction is typically carried out using an excess of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This brute-force approach drives the protection to completion on all three nitrogen atoms.
An alternative application for this tri-protected guanidine is in the conversion of alcohols to protected alkylated guanidines via the Mitsunobu reaction. researchgate.netgoogle.com In this protocol, N,N',N''-tri-Boc-guanidine, an alcohol, and triphenylphosphine (B44618) are treated with diethylazodicarboxylate (DEAD) in a solvent like THF. google.com This results in the formation of a tri-protected N-alkyl guanidine, showcasing the utility of the fully masked guanidine as a nucleophile under specific activating conditions. google.com
Synthesis of Guanidine-Containing Heterocycles Involving this compound
Boc-protected guanidines are invaluable synthons for constructing complex guanidine-containing heterocyclic systems, which are prevalent in marine natural products with potent biological activities. Current time information in Bangalore, IN.csic.es The Boc groups modulate the nucleophilicity of the guanidine nitrogens and facilitate cyclization reactions that would be difficult with unprotected, highly basic guanidines.
The Biginelli reaction, a multicomponent condensation of an aldehyde, a β-ketoester, and a urea (B33335) (or urea-like component), has been adapted to synthesize guanidine-containing dihydropyrimidines. nih.govacs.org
One successful strategy utilizes pyrazole carboxamidine hydrochloride as the guanidine source in the initial three-component reaction. nih.govresearchgate.net The resulting Biginelli adduct is then protected with a Boc group using Boc₂O and a catalyst like DMAP. nih.gov This Boc-protection is crucial as it significantly accelerates a subsequent aminolysis step, leading to the formation of Boc-protected 2-imino-5-carboxy-3,4-dihydropyrimidines. nih.govacs.org
A more direct, two-step sequence employs a triazone-protected guanidine. nih.gov This masked guanidine derivative performs well in the three-component Biginelli condensation with various aromatic and aliphatic aldehydes and β-ketoesters. nih.gov The subsequent acidic cleavage of the triazone protecting group yields the desired 2-imino-5-carboxy-3,4-dihydropyrimidines directly. nih.govacs.org This method was recently leveraged in the total synthesis of the marine alkaloid (+)-crambescin A. rsc.org
| Biginelli Strategy | Guanidine Source | Key Steps | Advantage | Reference |
|---|---|---|---|---|
| Pyrazole Carboxamidine Route | Pyrazole carboxamidine HCl | 1. Biginelli reaction 2. Boc-protection 3. Aminolysis 4. Deprotection | Milder conditions, suitable for sensitive substrates. | nih.govacs.org |
| Triazone Guanidine Route | Triazone-protected guanidine | 1. Biginelli reaction 2. Acidic deprotection of triazone | Fewer steps, faster reaction completion. | nih.gov |
Cycloaddition reactions provide a powerful method for rapidly constructing cyclic frameworks. This compound derivatives have been successfully employed as components in these reactions.
In one approach, 2-substituted furans and isoindoles bearing a di-Boc-guanidine moiety have been used as dienes in Diels-Alder reactions. mdpi.comnih.gov These guanidine-substituted heterodienes react with dienophiles like N-phenylmaleimide (NPMI) to form 7-oxanorbornene and other complex heterocyclic frameworks. mdpi.comnih.gov
A different strategy involves the generation of a 2-amido-1,3-diaminoallyl cation from a Boc-protected guanidine under oxidative conditions. nih.gov This cation acts as a 1,3-dipole and undergoes a net (3+2) cycloaddition with alkenes, providing direct access to 2-aminoimidazoline (B100083) rings. nih.govsemanticscholar.org This method has been applied to the synthesis of the oroidin (B1234803) alkaloid phakellin. nih.gov The same 1,3-dipole can also participate in (4+3) cycloadditions with dienes to create bridged guanidine systems. nih.gov
Beyond multicomponent and cycloaddition reactions, other cyclization methods utilize this compound precursors to form heterocycles. Palladium-mediated π-allyl cyclization of bis-Boc- and bis-Cbz-protected N-allylguanidines has been shown to produce five- and six-membered guanidine-containing heterocycles in high yields. researchgate.net
Another innovative method is a tandem radical fragmentation/cyclization of guanidinylated monosaccharides. csic.es In this process, a Boc-protected guanidine is installed on a carbohydrate scaffold. Subsequent radical-induced cyclization leads to the formation of novel medium-sized polyhydroxylated heterocycles, demonstrating a unique approach to complex cyclic guanidines derived from carbohydrates. csic.es
Cycloaddition Strategies
Green Chemistry Approaches in this compound Synthesis
The development of sustainable methods for the synthesis of N,N′-di-Boc-protected guanidines is driven by the need to mitigate the environmental impact of chemical processes. organic-chemistry.org Key strategies include the adoption of catalytic systems, the elimination of volatile organic solvents, and the substitution of toxic reagents with greener alternatives. organic-chemistry.orgrsc.org
Catalytic and Solvent-Free Methods
Catalytic and solvent-free approaches represent a significant step forward in the green synthesis of this compound derivatives. These methods not only reduce environmental pollution but also often lead to improved reaction efficiency and simpler purification procedures.
Several metal-based catalysts have been explored for the synthesis of guanidines. For instance, ytterbium triflate has been shown to be an effective catalyst for the addition of amines to carbodiimides under solvent-free conditions, producing N,N',N''-trisubstituted guanidines in good yields. rsc.orgorganic-chemistry.org This Lewis acid catalyst is believed to activate the carbodiimide (B86325), facilitating the nucleophilic attack of the amine. rsc.org Similarly, lanthanide amides have demonstrated high efficiency in catalyzing the guanylation of both aromatic and secondary amines under mild conditions. organic-chemistry.org Aluminum chloride has also been utilized as a catalyst in solvent-free guanylation reactions. rsc.org
Beyond metal catalysts, organocatalysis has emerged as a powerful tool. Guanidine hydrochloride itself has been employed as an organocatalyst for the N-Boc protection of amines, a related reaction that highlights the potential for autocatalytic or related catalytic systems. researchgate.net
Solvent-free mechanochemical procedures, such as ball milling, have also been successfully applied to the synthesis of guanidine precursors, further reducing the reliance on hazardous solvents. researchgate.net Additionally, ultrasound-assisted synthesis has been shown to be a rapid and efficient method for preparing highly substituted guanidines with minimal solvent use. researchgate.net
Table 1: Catalytic Methods in Guanidine Synthesis
| Catalyst | Reaction Type | Conditions | Key Advantages |
|---|---|---|---|
| Ytterbium triflate | Addition of amines to carbodiimides | Solvent-free | Efficient, wide substrate scope. organic-chemistry.org |
| Lanthanide amides | Guanylation of amines | Mild conditions | High activity, compatible with various solvents. organic-chemistry.org |
| Aluminum chloride | Guanylation of amines | Solvent-free | Avoids hazardous solvents. rsc.org |
| Guanidine hydrochloride | N-Boc protection of amines | Ethanol, 35-40°C | Organocatalytic, mild conditions. researchgate.net |
| Ru(bpy)3Cl2 | Conversion of thioureas to guanidines | Visible light, water/ethanol | Uses low-toxicity solvents, ambient temperature. organic-chemistry.org |
| Scandium(III) triflate | Guanylation of amines with cyanamide | Water | Mild conditions, no pre-activation needed. organic-chemistry.org |
Synthetic Utility and Applications of Boc Guanidine in Organic Synthesis
Role as a Guanidinylating Reagent
Boc-guanidine serves as a key guanidinylating reagent, a compound that facilitates the transfer of a guanidinyl group to another molecule, typically an amine or alcohol. chemicalbook.in The "Boc" (tert-butyloxycarbonyl) group is an acid-labile protecting group that masks the high basicity of the guanidine (B92328), allowing for more controlled reactions and preventing unwanted side reactions.
Introduction of Protected Guanidine Moieties into Organic Molecules
The primary function of this compound in synthesis is to introduce a protected guanidine functionality into a target molecule. This is often achieved by reacting this compound with a primary or secondary amine. The use of protected guanidines is advantageous as they are less polar and basic than their unprotected counterparts, which simplifies the purification process as unreacted amines can be removed by a simple acidic wash. thieme-connect.com
The Boc protecting groups can be introduced onto a guanidine core using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). These protected guanidines can then be used to guanidinylate alcohols through a Mitsunobu reaction, producing protected alkylated guanidines. google.comgoogle.com This method is particularly useful in the synthesis of complex molecules where direct guanidinylation might be challenging. The Boc protecting groups can later be removed under acidic conditions to reveal the free guanidine group. nih.gov
Comparison with Other Guanidinylating Agents
Several reagents have been developed for guanidinylation, each with its own advantages and disadvantages. A comparison of this compound with other common guanidinylating agents is presented below:
| Reagent | Key Features | Advantages | Disadvantages |
| N,N',N''-Tri-Boc-guanidine | Employs three Boc protecting groups. | Allows for stepwise and controlled introduction of the guanidine moiety. | May require harsher conditions (e.g., refluxing THF) for reactions with alcohols. google.com |
| N,N'-Di-Boc-N''-triflylguanidine | Features a highly activating triflyl group. | Highly reactive, enabling guanidinylation of even unreactive amines under mild conditions. google.comresearchgate.net Superior to many other reagents in model reactions. google.comgoogle.com | The triflyl group is a strong electron-withdrawing group, which significantly alters the reactivity profile. |
| N,N',N''-Tri-Cbz-guanidine | Utilizes benzyloxycarbonyl (Cbz) protecting groups. | Cbz groups are removed by hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc groups. google.com | Reactions may still require specific conditions like the Mitsunobu reaction. |
| 1H-Pyrazole-1-carboxamidine hydrochloride | A pyrazole-based reagent. | Reacts with primary and secondary amines to form guanidines. | Can lead to self-condensation as a side reaction and may require a large excess of the reagent. nih.gov |
| N,N'-Di-Boc-thiourea | A thiourea-based reagent. | Can be activated with various reagents like Mukaiyama's reagent or N-iodosuccinimide to guanidinylate amines. nih.gov | Requires an activation step, and the efficiency can be dependent on the resin and steric hindrance in solid-phase synthesis. nih.gov |
Applications in Peptide and Peptidomimetic Synthesis
The guanidinium (B1211019) side chain of arginine is critical for the biological activity of many peptides, playing a key role in molecular recognition and binding. This compound and its derivatives are instrumental in the synthesis of peptides and peptidomimetics containing arginine or its analogues.
Solid-Phase Peptide Synthesis (SPPS)
This compound is compatible with Boc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides. In SPPS, amino acids are sequentially coupled to a growing peptide chain anchored to a solid support. This compound derivatives can be used to introduce the guanidinyl group onto a side-chain amine of an amino acid residue, such as ornithine, already incorporated into the peptide chain on the solid support. acs.orggoogle.com This "on-resin" guanidinylation strategy offers a flexible way to incorporate arginine or its analogues at specific positions within a peptide sequence. researchgate.netacs.org The use of protected guanidinylating reagents is crucial in SPPS to ensure compatibility with the various coupling and deprotection steps. acs.orgchemimpex.com
Synthesis of Arginine Analogues and Derivatives
The ability to modify the structure of the arginine side chain is a powerful tool for studying peptide structure-activity relationships and for developing novel peptide-based therapeutics. This compound reagents facilitate the synthesis of a wide array of arginine analogues. google.comgoogle.com By reacting alcohols with N,N',N''-tri-Boc-guanidine under Mitsunobu conditions, various orthogonally protected arginine analogues can be prepared. google.com These synthetic analogues can then be incorporated into peptides, allowing for the investigation of how changes in the guanidinium group's structure and properties affect biological activity. acs.org
Incorporation of Guanidine Functionalities into Peptide Chains
The introduction of a guanidine group into a peptide chain can significantly impact its structure and function. The guanidinium group is highly basic and can form strong hydrogen bonds, which are often essential for the peptide's interaction with its biological target. chemicalbook.com this compound reagents provide a reliable method for incorporating this functionality. chemimpex.com For instance, an ornithine residue within a peptide sequence can be selectively deprotected and then guanidinylated on the solid phase using a reagent like N,N'-di-Boc-N''-triflylguanidine. google.com This approach allows for the precise placement of guanidine groups within a peptide, enabling the synthesis of complex peptidomimetics with tailored properties. acs.org
The tert-butoxycarbonyl (Boc) protecting group enhances the stability and solubility of guanidine, transforming it into a versatile and manageable building block for organic synthesis. chemimpex.com this compound and its derivatives are crucial intermediates in the creation of complex molecular structures, particularly in pharmaceutical and materials science research. chemimpex.comcymitquimica.com Its structure facilitates selective reactions, enabling chemists to construct intricate molecular architectures that would be challenging to access otherwise. chemimpex.com
Development of Nitrogen-Containing Compounds
This compound is extensively used as a precursor for a wide array of nitrogen-containing compounds. cymitquimica.comscispace.com Its utility is particularly notable in the synthesis of guanidine-containing natural products and other bioactive molecules. core.ac.uknih.gov A direct guanidinylation approach, where a Boc-protected guanidine reagent reacts with a primary amine early in a synthetic sequence, has proven efficient for synthesizing complex molecules like the marine alkaloid clavatadine A. core.ac.uknih.gov
The applications extend to peptide chemistry, where this compound derivatives are instrumental in creating peptides with modified side chains, such as arginine analogues, to enhance biological activity and stability. acs.orgiris-biotech.de For instance, N,N′,N″-Tri-Boc-guanidine is valuable in solid-phase peptide synthesis (SPPS) for incorporating protected guanidines into peptide chains. This strategy allows for the synthesis of peptidomimetics and other bioactive compounds.
Furthermore, research has demonstrated the synthesis of various guanidine-functionalized building blocks tethered to other functionalities like alkynes, alkenes, alcohols, and azides, showcasing the versatility of this compound precursors. researchgate.net In heterocyclic chemistry, this compound has been employed in the synthesis of novel nitrogen-rich structures, including 1,3,5-triazine (B166579) derivatives and guanidine-substituted isoindoles. beilstein-journals.orgmdpi.comnih.gov
A summary of representative nitrogen-containing compounds synthesized using this compound is presented below.
| Compound Class | Synthetic Strategy | Precursor | Application/Significance |
| Natural Product Analogues | Direct, early-stage guanidinylation | Di-Boc-agmatine | Synthesis of Clavatadine A, a potent Factor XIa inhibitor. core.ac.uknih.gov |
| Modified Peptides | On-resin side chain functionalization | N-tosyl-protected pyrazole (B372694) reagent | Creation of arginine analogues with altered chain lengths. acs.org |
| Functionalized Building Blocks | Guanidinylation of functionalized amines | N,N′-bis(Boc)-S-methylisothiourea | Preparation of guanidines with alkyne, alkene, or azide (B81097) handles. researchgate.net |
| Heterocycles | Cycloaddition/Condensation reactions | This compound | Synthesis of 1,3,5-triazines and guanidine-substituted isoindoles. beilstein-journals.orgmdpi.com |
Construction of Polycyclic Systems
The construction of polycyclic frameworks containing the guanidine moiety is a significant challenge in synthetic chemistry, often addressed using Boc-protected intermediates. These structures are present in complex natural products like Konbu'acidin, which features a polycyclic bis-guanidine core, and Palau'amine. utoronto.ca
Cycloaddition reactions are a powerful tool for building polycyclic systems. N,N′-Di-Boc-2H-isoindole-2-carboxamidine, for example, has been synthesized and used as a guanidine-delivery reagent in Diels-Alder reactions to create complex polycycles. mdpi.comnih.gov This approach highlights the utility of this compound derivatives as reactive components in forming multiple rings in a single step.
Other innovative methods for constructing cyclic and polycyclic guanidines include:
Tandem Alkylation: Treating tri-Boc-guanidine with electrophiles like 3-chloro-2-chloromethyl-1-propene can initiate a tandem intermolecular and intramolecular alkylation to form cyclic guanidines. utoronto.ca
Radical Cyclization: A catalytic method involving hydrogen atom transfer and radical-polar crossover has been developed for the cyclization of Boc-protected alkenyl guanidines, yielding 5-, 6-, and even 7-membered rings. chemrxiv.org
Palladium-Catalyzed Cyclization: The Pd-mediated π-allyl cyclization of bis-Boc-protected guanidines serves as an effective route to five- and six-membered heterocyclic systems. researchgate.net
These strategies underscore the importance of the Boc group in facilitating the assembly of complex, multi-ring structures that are otherwise difficult to access.
Functionalization and Derivatization of this compound
The Boc group not only serves as a protective shield but also enables a wide range of functionalization and derivatization reactions on the guanidine core. cymitquimica.com This allows chemists to introduce the guanidine functionality and then further modify the molecule while the core remains masked. chemimpex.com
Selective Deprotection Strategies for the Boc Group
A key feature of this compound in synthesis is the acid-lability of the Boc group, which allows for its removal under specific and often mild conditions. This selective deprotection is crucial, especially in the final stages of a synthesis or when other sensitive functional groups are present. cymitquimica.comcore.ac.uk
Common deprotection strategies involve the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). core.ac.ukscholaris.ca For example, in the synthesis of clavatadine A, a dilute acidic solution was used to achieve a tandem deprotection of the Boc groups and hydrolysis of a lactone in the final step. nih.gov
However, to avoid cleaving substrates from acid-sensitive resins in solid-phase synthesis, milder and more selective methods have been developed. colab.ws Tin(IV) chloride (SnCl₄) in an organic solvent like dichloromethane (B109758) has been shown to be an effective reagent for the selective deprotection of Boc groups on a Rink-amide MBHA resin with minimal cleavage from the solid support. colab.ws
The general stability of the Boc group towards bases and most nucleophiles allows for an orthogonal protection strategy, where it can be used alongside base-labile protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl). organic-chemistry.org This orthogonality is a cornerstone of modern peptide synthesis.
It is important to note that acidic deprotection generates a tert-butyl cation, which can potentially alkylate nucleophilic sites on the substrate, such as thiols or electron-rich aromatic rings. acsgcipr.org
Overview of Boc Deprotection Conditions
| Reagent(s) | Conditions | Selectivity/Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Typically 30-90% in CH₂Cl₂ | Standard, strong acid condition; can cleave acid-labile resins. colab.ws |
| Hydrochloric Acid (HCl) | e.g., 1.0 M aqueous HCl or 2M HCl in MeOH | Effective for full deprotection in solution phase. nih.govscholaris.ca |
| Tin(IV) Chloride (SnCl₄) | SnCl₄ in CH₂Cl₂ or ethyl acetate (B1210297) | Mild, selective method for solid-phase synthesis, preserving linkage to acid-sensitive resins. colab.ws |
Further Transformations While Retaining Boc Protection
Several synthetic manipulations can be performed on this compound derivatives without affecting the protecting groups:
Conversion to Reactive Intermediates: The terminal amine of a derivative like di-Boc-agmatine can be converted into a reactive isocyanate by treatment with triphosgene. This isocyanate can then be used in subsequent coupling reactions. core.ac.uknih.gov
Alkylation: The N-H proton of N',N''-bis-Boc-protected guanidines is sufficiently acidic to be deprotonated with a base like sodium hydride (NaH), allowing for subsequent alkylation with alkyl halides. utoronto.ca Alternatively, alkylation can be achieved under Mitsunobu conditions using alcohols. utoronto.ca
Activation for Guanidinylation: N,N′-di-Boc-guanidine can be reacted with triflic anhydride (B1165640) to produce N,N′-di-Boc-N″-triflylguanidine. orgsyn.org This "triflyl-guanidine" is a highly efficient and powerful reagent for the guanidinylation of a wide range of primary and secondary amines, including sterically hindered ones, under mild conditions. orgsyn.org
Cyclization Reactions: As mentioned previously, Boc-protected alkenyl guanidines can undergo catalytic cyclization to form various ring systems while the Boc groups remain intact. chemrxiv.org Similarly, double allylic substitution reactions using tri-Boc-guanidine as a nucleophile have been achieved with palladium or iridium catalysts. researchgate.net
Mechanistic Investigations and Reaction Pathways Involving Boc Guanidine
Reaction Mechanism Studies of Guanidinylation Reactions
Guanidinylation, the process of introducing a guanidine (B92328) group onto a molecule, is a fundamental transformation. When employing Boc-protected guanidinylating agents, the reaction mechanism is intricately linked to the nature of the activating agents, bases, and the transient intermediates formed.
Role of Activating Agents and Bases
The conversion of a primary amine to a Boc-protected guanidine often involves the use of a protected thiourea (B124793) or a similar precursor, which requires activation to facilitate the reaction. researchgate.netthieme-connect.com Classical methods have utilized heavy metal salts like mercuric chloride (HgCl₂) as a thiophilic activator. researchgate.netutoronto.ca The proposed mechanism involves the coordination of the mercury salt to the sulfur atom of the N,N'-di-Boc-thiourea, enhancing its electrophilicity and promoting the addition of an amine. utoronto.ca However, due to the toxicity of heavy metals, alternative, more environmentally benign activating agents have been sought. researchgate.net
Cyanuric chloride (TCT) has emerged as an inexpensive and effective activating reagent for di-Boc-thiourea. researchgate.netthieme-connect.com Mechanistic studies suggest that TCT activates the thiourea, facilitating the subsequent addition of an amine. researchgate.net The reaction conditions, including the stoichiometry of the activating agent and the choice of solvent, have a significant impact on the reaction rate and yield. thieme-connect.com For instance, reducing the amount of TCT has been shown to have a positive effect on reactivity, leading to higher yields. thieme-connect.com Solvents also play a critical role, with tetrahydrofuran (B95107) (THF) often proving superior to others like dimethylformamide (DMF) or dichloromethane (B109758) (CH₂Cl₂). thieme-connect.com
Bases are another crucial component in many guanidinylation reactions. rsc.org Triethylamine (B128534) (TEA), for example, can act as a proton scavenger and may also play an activating role by associating with the nucleophilic amine. acs.org In some cases, the choice of base can dramatically influence the reaction's outcome. rsc.org The use of a catalytic amount of a base can be sufficient to achieve high yields, highlighting its role in the catalytic cycle. acs.org
Recent developments have also explored the use of iodine in the presence of a base for the desulfurization of Boc-protected thiourea. This method proceeds through an iodide-thiouronium complex, which then reacts with the base to form a carbodiimide (B86325) intermediate in situ. researchgate.net
Intermediate Formation and Transformation
A key intermediate in many guanidinylation reactions employing Boc-protected thioureas is the corresponding N,N'-di-Boc-carbodiimide. researchgate.netutoronto.cascholaris.ca This highly electrophilic species is formed through the activation and subsequent elimination of a leaving group from the thiourea precursor. utoronto.ca The in-situ formation of the carbodiimide is followed by the rapid addition of a primary or secondary amine to furnish the desired protected guanidine. researchgate.net
The formation of this carbodiimide intermediate has been supported by spectroscopic monitoring of reaction mixtures. scholaris.ca The stepwise nature of the reaction, involving the formation of an activated complex followed by nucleophilic attack and rearrangement, is a common theme. For instance, in iodine-mediated reactions, an iodide-thiouronium complex is the initial intermediate, which then collapses to the carbodiimide. researchgate.net
Computational Chemistry and Theoretical Studies
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools for elucidating the intricate details of reaction mechanisms involving Boc-guanidine. These theoretical studies provide a molecular-level understanding of reaction pathways, transition states, and the factors governing reactivity and selectivity.
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations have been extensively used to investigate the mechanisms of various reactions involving guanidines. mdpi.commdpi.comresearchgate.netnih.govresearchgate.netacademie-sciences.fr These studies can map out the potential energy surface of a reaction, identifying the structures of intermediates and transition states, and calculating their relative energies. mdpi.comresearchgate.net
For instance, DFT studies on the aza-Michael addition of guanidines to electron-deficient alkenes have provided detailed mechanistic insights. mdpi.comresearchgate.net These calculations have shown that the initial nucleophilic addition is often the most energetically demanding step. mdpi.comresearchgate.net The calculations can also predict the relative stabilities of different tautomers of neutral guanidines that can be formed in situ, which is crucial for understanding the product distribution in reactions of guanidinium (B1211019) salts. mdpi.comresearchgate.net Different DFT functionals, such as B3LYP and M06-2X, are often employed and their results compared to experimental data to ensure the accuracy of the theoretical model. mdpi.comresearchgate.net
In the context of cycloaddition reactions, DFT calculations have been used to predict the activation energies for the Diels-Alder reactions of guanidine-substituted dienes. mdpi.com These studies have shown that Boc protection can influence the activation energy of the reaction. mdpi.com For example, DFT calculations predicted that Boc protection on an amidinopyrrole lowers the activation energy for its reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com
DFT has also been instrumental in understanding the catalytic role of guanidines. In guanidine-catalyzed intramolecular aldol (B89426) reactions, DFT calculations have helped to correlate the pKa values of the catalysts with the calculated reaction barriers. researchgate.net Similarly, in the aza-Henry reaction catalyzed by chiral guanidine-amide catalysts, DFT calculations have elucidated a three-step mechanism and a dual activation model where the protonated guanidine and the amide moiety work in concert. nih.gov
Table 1: Selected DFT Functionals and Their Application in this compound Reaction Studies
| DFT Functional | Application | Reference |
| B3LYP | Investigating the mechanism of aza-Michael addition/intramolecular cyclization of guanidinium salts. mdpi.comresearchgate.net | mdpi.com, researchgate.net |
| M06-2X | Investigating the mechanism of aza-Michael addition/intramolecular cyclization of guanidinium salts and aza-Henry reactions. mdpi.comnih.govresearchgate.net | mdpi.com, nih.gov, researchgate.net |
| M08-HX | Comparing product stabilities in the reaction of guanidinium salts. mdpi.comresearchgate.net | mdpi.com, researchgate.net |
| wB97xD | Comparing product stabilities in the reaction of guanidinium salts. mdpi.comresearchgate.net | mdpi.com, researchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time. While direct MD simulations of this compound reaction pathways are less common in the provided literature, the technique is widely used to study the behavior of guanidinium ions and related systems in solution. rsc.orgnih.govnih.gov
For example, all-atom MD simulations have been used to explore the mechanism of guanidinium chloride-induced protein unfolding. rsc.orgnih.gov These simulations reveal how guanidinium ions interact with the protein surface, leading to the disruption of native contacts and subsequent unfolding. rsc.org The insights gained from these studies on the fundamental interactions of the guanidinium group can be extrapolated to understand its behavior in reaction environments.
MD simulations have also been employed to study the stability of G-quadruplex DNA, where guanine (B1146940) association is a key feature. nih.gov These simulations help to understand the balance of forces, including enthalpic and entropic contributions, that govern the formation of these complex structures. nih.gov
Influence of Guanidine Substitution on Reactivity
Theoretical studies have been crucial in understanding how the substitution pattern on the guanidine moiety influences its reactivity. irb.hr DFT calculations have shown that the position of a substituent on a guanidine-functionalized diene plays a significant role in the energetics of cycloaddition reactions. irb.hr
Furthermore, the electronic nature of the substituents can have a profound effect. For instance, in the guanylation of amines with N,N'-di-Boc-thiourea, aromatic thioureas with electron-donating substituents tend to give higher yields than those with electron-withdrawing groups. researchgate.net Computational studies can quantify these electronic effects by analyzing the molecular orbitals and charge distributions of the reactants and transition states.
In the context of Diels-Alder reactions, DFT calculations have been used to establish the reactivity order of dienes substituted with a guanidine functionality. irb.hr These studies have shown that protonation of the guanidine nitrogen increases the reactivity of the diene. irb.hr The influence of Boc protection on reactivity has also been computationally explored, with predictions indicating that it can lower the activation barriers for certain cycloaddition reactions. mdpi.com
Kinetic Studies of this compound Reactions
Kinetic studies are fundamental to understanding the mechanisms of reactions involving this compound, providing insights into reaction rates, the influence of reactant concentrations, and the identification of the slowest step in a multistep process. Such investigations are crucial for optimizing reaction conditions and for the rational design of catalysts and synthetic routes.
Rate-Determining Steps and Reaction Orders
Research using Density Functional Theory (DFT) on the aza-Henry reaction between an N-Boc ketimine and nitromethane (B149229), catalyzed by a chiral guanidine–amide, has shown that the reaction proceeds through a three-step mechanism. mdpi.com In this catalytic cycle, the initial deprotonation of the nitromethane by the guanidine catalyst was identified as the rate-determining step. mdpi.com Similarly, in the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) catalyzed by a bicyclic guanidine, the nucleophilic attack was determined to be the rate-determining step. researchgate.net
In a different type of transformation, a chiral guanidine/copper(I) catalyzed three-component cascade reaction, the rate-determining step was found to be the denitrogenation process that generates a ketenimine intermediate. acs.orgfigshare.com This step was calculated to have a significant activation barrier of 25.8–34.8 kcal mol⁻¹. acs.orgfigshare.com
The reaction order, which describes how the rate of reaction is affected by the concentration of the reactants, has also been a subject of investigation, particularly in the context of deprotection. For the removal of the Boc protecting group from an amine using hydrochloric acid (HCl), the reaction rate was found to have a second-order dependence on the concentration of the acid. researchgate.net This second-order kinetic dependence was also observed for the deprotection of guanidines using trifluoroacetic acid (TFA). researchgate.net This indicates that two molecules of the acid are involved in the rate-determining step of the deprotection process.
The table below summarizes key kinetic findings for reactions involving this compound and related systems.
| Reaction Type | Reactants/Catalyst System | Identified Rate-Determining Step (RDS) | Kinetic Parameters | Reference |
|---|---|---|---|---|
| Aza-Henry Reaction | Isatin-derived N-Boc ketimine, nitromethane, chiral guanidine–amide catalyst | Deprotonation of nitromethane | Not specified | mdpi.com |
| Asymmetric Cascade Reaction | N-sulfonyl azide (B81097), terminal alkyne, isatin-imine (with Boc group), chiral guanidine/copper(I) catalyst | Denitrogenation to form ketenimine | Activation Barrier: 25.8–34.8 kcal mol⁻¹ | acs.orgfigshare.com |
| Boc Deprotection | Boc-protected amine, HCl in toluene/propan-2-ol | General acid-catalyzed separation of a reversibly formed ion-molecule pair | Second-order dependence on HCl concentration | researchgate.net |
| Guanidine Deprotection | Boc-protected guanidines, Trifluoroacetic acid (TFA) | Not specified | Second-order kinetic dependence | researchgate.net |
| PET Glycolysis | Polyethylene terephthalate (PET), Ethylene Glycol, Bicyclic guanidine catalyst | Nucleophilic attack | Gibbs Energy Barrier (ΔG≠): 29.7 - 36.9 kcal mol⁻¹ | researchgate.net |
Catalytic Applications of Guanidine Based Systems
Boc-Guanidine in Organocatalysis
In the context of organocatalysis, the term "this compound" typically refers to the application of guanidine (B92328) catalysts in reactions involving substrates protected with the tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group for amines, and its presence is crucial in many synthetic strategies. Guanidine catalysts are particularly effective in these systems, activating Boc-protected substrates to facilitate key bond-forming reactions. While N,N',N''-Tri-Boc-guanidine is a known compound, it primarily serves as a stable, protected precursor for introducing the guanidine functionality, rather than as a catalyst itself, as the Boc groups diminish the inherent basicity required for catalysis. The catalytic activity is typically achieved with guanidines where the nitrogen atoms are not protected by Boc groups, allowing them to participate in the catalytic cycle.
Guanidines are classified as organic superbases due to the significant resonance stabilization of their protonated form, the guanidinium (B1211019) cation. scripps.edu This strong basicity allows them to deprotonate even weakly acidic C-H bonds, a critical step in many carbon-carbon bond-forming reactions. researchgate.net In reactions involving Boc-protected substrates, such as N-Boc protected amino esters, a guanidine-derived base can effectively generate the corresponding enolate, enabling it to act as a nucleophile in subsequent transformations like Michael additions. nih.gov Reactivity in these systems often requires an acidic N-H proton on the substrate, which is a feature of common protecting groups like N-Boc. nih.gov The ability of guanidines to act as potent, yet purely organic, bases makes them indispensable catalysts for activating a variety of pronucleophiles under mild conditions. researchgate.net
The primary mode of action for guanidine catalysts in reactions with Boc-protected substrates is Brønsted base catalysis. The catalyst initiates the reaction by abstracting a proton from the pronucleophile. The resulting guanidinium cation then acts as a Brønsted acid, participating in the reaction mechanism, often through hydrogen bonding to activate the electrophile. mdpi.com This dual-activation capability is a hallmark of guanidine catalysis.
A prominent example is the asymmetric aza-Henry (or nitro-Mannich) reaction of isatin-derived N-Boc ketimines with nitroalkanes. mdpi.comnih.gov In this reaction, a chiral guanidine catalyst deprotonates the nitroalkane. mdpi.comnih.gov The resulting protonated guanidinium cation and the nitronate anion form a hydrogen-bonded ion pair. Simultaneously, the catalyst can interact with the N-Boc ketimine, positioning the two reactants for a stereoselective C-C bond formation. mdpi.comnih.gov Theoretical studies have shown that steric repulsion between the catalyst and the N-Boc group on the ketimine plays a significant role in controlling the enantioselectivity of the reaction. mdpi.comresearchgate.net This strategy has been successfully used to synthesize 3-substituted-3-amino-2-oxindoles, which are important structural motifs in bioactive molecules. mdpi.com
Table 1: Guanidine-Catalyzed Reactions with Boc-Protected Substrates
| Reaction | Guanidine Catalyst Type | Boc-Protected Substrate | Product Type | Ref. |
|---|---|---|---|---|
| Aza-Henry Reaction | Chiral Guanidine-Amide | N-Boc Isatin Ketimine | 3-Amino-2-oxindole | mdpi.comnih.gov |
| Michael Addition | Guanidine Base | N-Boc Protected Amino Ester | α,α-Disubstituted Amino Ester | nih.gov |
| Michael Addition | Chiral Guanidine | N-Boc-pyrrolidone | Functionalized Pyrrolidone | mdpi.com |
| (4+1) Cyclization | Chiral Guanidine | N/A (Substrate is 3-chlorooxindole) | Spirooxindole | beilstein-journals.org |
While Brønsted base catalysis is the most common mechanism for guanidines, they can also function as nucleophilic catalysts. researchgate.net In this role, the guanidine directly attacks an electrophilic center to form a reactive intermediate. However, in the context of reactions involving Boc-protected compounds and other standard transformations, the interpretation of the catalytic cycle more commonly involves proton transfer and hydrogen bonding rather than direct nucleophilic attack by the guanidine. researchgate.netacs.org The high basicity of guanidines means they are more likely to act as a base than a nucleophile, especially when acidic protons are available on the substrate. The bicyclic guanidine 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is a notable example that can act as both a strong Brønsted base and a powerful nucleophilic catalyst.
Brønsted Base Catalysis
Chiral Guanidine Catalysis
The incorporation of chiral elements into the guanidine framework has led to the development of powerful asymmetric organocatalysts. rsc.org These chiral guanidines have proven highly effective in a multitude of enantioselective transformations, leveraging their strong basicity and hydrogen-bonding capabilities within a defined chiral environment. nih.govnih.gov Structurally diverse chiral guanidines, including bicyclic, monocyclic, and acyclic variants, have been designed and successfully applied in asymmetric synthesis. rsc.orgx-mol.com
Chiral guanidines facilitate enantioselective reactions by creating a well-organized chiral environment around the reactants. nih.gov They typically function as Brønsted base catalysts, deprotonating a pronucleophile to form a chiral ion pair. researchgate.net The guanidinium cation, now part of the catalyst's chiral structure, holds the deprotonated nucleophile via strong, directional hydrogen bonds. This complex then interacts with the electrophile in a highly ordered transition state, dictating the stereochemical outcome of the reaction. mdpi.com This mode of activation, often referred to as bifunctional Brønsted acid-base catalysis, is central to their success. researchgate.net Chiral guanidines have been successfully employed in a wide array of enantioselective reactions, including Michael additions, aza-Henry reactions, and various cyclizations. researchgate.netbeilstein-journals.orgnih.gov
The utility of chiral guanidines is demonstrated in their application to synthesize valuable chiral molecules with high stereoselectivity. rsc.orgnih.gov They have emerged as one of the most powerful classes of organocatalysts for realizing fundamental organic transformations with high efficiency and stereocontrol. x-mol.com
For example, chiral bifunctional guanidines have been developed for the asymmetric cascade reaction between 2-nitrovinylphenols and azlactones, producing 3-aminodihydrocoumarin derivatives in high yields and with excellent enantioselectivities (up to 99% ee). rsc.org In another application, a guanidine-catalyzed enantioselective (4+1) cyclization of benzofuran-derived azadienes with 3-chlorooxindoles provides an efficient route to chiral spirooxindole derivatives. beilstein-journals.org The catalyst acts as a Brønsted base to deprotonate the oxindole, initiating the cyclization cascade within a chiral ion-paired intermediate. beilstein-journals.org These examples highlight the capacity of chiral guanidines to provide solutions for challenging transformations that are difficult to achieve with conventional catalysts. rsc.org
Table 2: Examples of Chiral Guanidine-Catalyzed Asymmetric Reactions
| Catalyst Type | Reaction | Yield | Enantioselectivity (ee) | Ref. |
|---|---|---|---|---|
| Bifunctional Guanidine | Cascade of 2-nitrovinylphenols and azlactones | up to 99% | up to 99% | rsc.org |
| Chiral Guanidine | (4+1) Cyclization of azadienes and 3-chlorooxindoles | 42-60% | 68-88% | beilstein-journals.org |
| Proline-derived Guanidine | Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to β-nitrostyrene | 49% | 56% | openrepository.com |
| Benzimidazole-derived Guanidine | α-Amination of ethyl 2-oxocyclopenthanecarboxylate | 95% | 91% | scispace.com |
| Tartrate-derived Guanidine | Michael addition of 3-aminooxindoles to nitroolefins | up to 95% | up to 98% | researchgate.net |
Applications in Asymmetric Synthesis
Guanidine Derivatives as Ligands in Metal Complexation and Catalysis
Guanidines and their anionic counterparts, guanidinates, are recognized as highly versatile N-donor ligands in coordination chemistry. rsc.orgarkat-usa.orgresearchgate.net Their ability to stabilize a wide range of metal centers is attributed to their strong basicity and the electronic flexibility of the Y-shaped N-C-N framework. The use of protecting groups, most commonly the Boc group, is a standard strategy to manage the reactivity of the guanidine core and facilitate the synthesis of well-defined metal complexes. rsc.org
The coordination chemistry of guanidine derivatives is extensive, encompassing various metals and coordination modes. arkat-usa.orgresearchgate.net Recent studies have explored the synthesis of Platinum(II) complexes using aryl guanidine derivatives, showcasing the ligand's versatility. rsc.org In this research, different complexation modes were achieved, including monodentate coordination and cyclometallation. For instance, the reaction of a phenylguanidine derivative with a Pt(II) precursor led to a cyclometallated complex where the guanidine ligand acts as a bidentate C,N-donor. rsc.org X-ray crystallography confirmed the square planar geometry of the resulting platinum center. rsc.org The use of Boc-protected guanidines is often a key step in the synthesis of the guanidine ligands themselves before complexation. rsc.orgnih.govacs.org
Table 2: Selected Crystallographic Data for a Cyclometallated Pt(II) Guanidine Complex rsc.org
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| Pt–C | 1.986(2) |
| Pt–N | 2.000(2) |
| Pt–Cl | 2.3020(6) |
| Pt–S | 2.2155(6) |
| **Bond Angles (°) ** | |
| N–Pt–C | 89.13(10) |
| Cl–Pt–S | 92.57(2) |
Data corresponds to a representative cyclometallated Pt(II) complex featuring a guanidine-like ligand and a DMSO co-ligand.
Beyond platinum, guanidinate ligands have been successfully used to form stable complexes with numerous other metals, including rare-earth metals (e.g., yttrium, samarium) and late-transition metals (e.g., zinc, magnesium). rsc.orgresearchgate.net These complexes exhibit diverse geometries and electronic properties, which are tunable by modifying the substituents on the guanidine ligand framework. researchgate.net
The development of metal complexes with this compound-derived ligands has paved the way for new catalytic processes with applications in organic synthesis and materials science. rsc.orgchemimpex.com The unique steric and electronic environment provided by these ligands allows for high activity and selectivity in various transformations.
A prime example is the use of rare-earth metal complexes bearing guanidinate ligands as highly efficient catalysts for polymerization reactions. rsc.org These systems have shown significant promise in the polymerization of both nonpolar and polar monomers. Furthermore, they have been successfully applied to other important organic transformations, such as the hydroamination of alkynes and the hydrosilylation of alkenes, representing new, efficient methods for C-N and C-Si bond formation. rsc.org
The development of the guanidine-amide catalyzed aza-Henry reaction provides a new and highly effective process for synthesizing chiral 3-amino-2-oxindoles from N-Boc ketimines. nih.gov Similarly, the bifunctional thiourea-guanidine catalyst that facilitates nitro-Mannich reactions has established a novel and concise route to optically active 1,2-diamino compounds. thieme-connect.com
In the realm of medicinal chemistry, the synthesis of novel cyclometallated platinum(II) complexes from arylguanidine precursors represents a new strategy for designing potential anticancer agents. rsc.org The stability and unique structure of these complexes open up new avenues for developing metal-based therapeutics.
Advanced Research and Future Directions in Boc Guanidine Chemistry
Exploration of Novel Boc-Guanidine Derivatives
The exploration of new this compound derivatives is a cornerstone of advancing its utility in various scientific domains, particularly in medicinal chemistry and materials science. This involves the rational design and synthesis of analogues with specific, tailored properties.
Introducing conformational restrictions into guanidine-containing molecules is a key strategy to enhance their binding affinity and selectivity for biological targets. By limiting the rotational freedom of the guanidine (B92328) moiety, researchers can lock the molecule in a bioactive conformation, which can lead to more potent biological activity. nih.gov This approach has been instrumental in the development of inhibitors for enzymes like sphingosine (B13886) kinase (SphK). nih.gov
One synthetic approach involves the use of cyclic scaffolds, such as pyrrolidine (B122466) rings, to constrain the geometry of the guanidine group. For instance, in the synthesis of sphingosine kinase inhibitors, a pyrrolidine ring was incorporated to mimic the natural substrate, sphingosine. nih.gov The synthesis often starts from a suitable cyclic amino acid, which is then elaborated through a series of steps including coupling reactions, deprotection, and eventual guanidinylation using reagents like N,N′-di-Boc-1H-pyrazole-1-carboxamidine. nih.gov A general synthetic pathway might involve the initial synthesis of a core scaffold, followed by the introduction of the Boc-protected guanidine group. nih.gov
Structure-activity relationship (SAR) studies have demonstrated that such conformational restriction is crucial for potent inhibitory activity against certain kinases. nih.gov Acyclic analogues or those with larger, more flexible rings like piperidine (B6355638) have shown significantly weaker inhibitory effects. nih.gov
Table 1: Examples of Conformationally Restricted this compound Derivatives and their Synthetic Precursors
| Precursor Scaffold | Guanidinylating Reagent | Resulting Derivative Type | Reference |
| Boc-protected pyrrolidine derivative | N,N′-di-Boc-1H-pyrazole-1-carboxamidine | Conformationally restricted SphK inhibitor | nih.gov |
| Boc-proline | Ethyl chloroformate, followed by multi-step synthesis and guanidinylation | Pyrrolidine-based guanidine derivative | nih.gov |
| 1,4-cyclohexanedimethanol | Multi-step synthesis including guanylation with 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea | Semirigid guanidine derivatives | nih.gov |
Multifunctional this compound scaffolds are compounds designed to present multiple functional groups or guanidinium (B1211019) moieties in a specific spatial arrangement. These scaffolds are of great interest for applications ranging from drug delivery to materials science. acs.org The Boc groups serve a dual purpose: they protect the reactive guanidine functionality during synthesis and allow for controlled, selective deprotection to unmask the guanidinium ions when needed. chemimpex.com
N,N′,N″-Tri-Boc-guanidine (TBG) has been identified as an excellent starting material for creating such scaffolds. researchgate.net It can react with amines under different conditions to yield either N-substituted guanidines or amidinoureas, demonstrating its versatility in generating diverse molecular frameworks. researchgate.net The ability to introduce various substituents allows for the fine-tuning of the scaffold's properties, such as solubility, lipophilicity, and binding characteristics.
These scaffolds are particularly valuable in the development of Guanidinium-Rich Transporters (GRTs), which are molecules designed to carry cargo across cell membranes. rsc.org By assembling modular, conformationally restricted peptoid scaffolds and subsequently introducing guanidine groups, researchers can create transporters with low cytotoxicity and efficient cellular penetration. rsc.org The synthesis of these complex structures often relies on solid-phase techniques, where a resin-bound amine is acylated, and the resulting backbone is functionalized and then guanidinylated. rsc.org
Table 2: Applications of Multifunctional this compound Scaffolds
| Scaffold Type | Key Starting Material | Application Area | Research Finding | Reference |
| Peptidomimetic | N,N′,N″-Tri-Boc-guanidine | Drug Development | Serves as a versatile building block for complex bioactive molecules. | |
| Guanidinium-Rich Transporters | Modular peptoid backbone | Cellular Delivery | Enables the creation of transporters with good cellular penetration and low toxicity. rsc.org | rsc.org |
| Fuel Stabilizers | Urea (B33335), thiourea (B124793), and guanidine derivatives | Industrial Chemistry | Guanidine derivatives can act as effective sediment inhibitors and dispersants in fuels. researchgate.net | researchgate.net |
Design and Synthesis of Conformationally Restricted Guanidine Analogues
Integration with Modern Synthetic Technologies
To improve the efficiency, safety, and environmental footprint of this compound synthesis, chemists are increasingly turning to modern synthetic technologies. These approaches offer advantages such as faster reaction times, higher yields, and better scalability.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers precise control over reaction parameters like temperature, pressure, and time. This technology is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. While specific, detailed examples of the synthesis of this compound itself in flow reactors are emerging, the technology has been successfully applied to related transformations, such as the thermal deprotection of N-Boc protected amines. researchgate.net This can be achieved rapidly and without the need for acid catalysts by using superheated solvents in a flow system. researchgate.netacs.org This indicates the potential for integrating this compound synthesis and deprotection steps into a continuous, multi-step flow process, which could significantly streamline the production of complex guanidine-containing molecules.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of this compound derivatives. nycu.edu.twrsc.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purities compared to conventional heating methods. nycu.edu.tw
An efficient method has been developed for the synthesis of highly functionalized N,N′-di(Boc)-protected guanidines on a soluble polymer support using multi-step microwave irradiation. nycu.edu.tw This technique has been used to create libraries of substituted guanidines by reacting polymer-supported amines with guanylating reagents under microwave conditions. nycu.edu.tw For example, the guanylation of a polymer-bound amine that took 48 hours under reflux conditions was completed in just 7-10 minutes with microwave heating. nycu.edu.tw
However, it has been noted that guanidinylation on a solid phase with reagents containing Boc groups can sometimes be accompanied by side reactions under microwave conditions. researchgate.net Despite this, the significant rate enhancements make it an attractive option for rapid synthesis. beilstein-journals.orgbeilstein-journals.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a this compound Derivative
| Reaction Step | Conventional Heating | Microwave Irradiation | Reference |
| Ester bond formation on polymer support | 48 hours in refluxing dichloromethane (B109758) | 10 minutes in an open vessel reactor | nycu.edu.tw |
| Guanylation of polymer-bound amine | Not specified (typically hours) | 7 minutes in an open vessel reactor | nycu.edu.tw |
Electrochemical synthesis offers a green and efficient alternative for chemical transformations, often avoiding the need for harsh or toxic reagents. Recently, an electrochemical approach for the one-pot synthesis of guanidines from isothiocyanates and amines has been developed. rsc.org This method operates in an aqueous medium within an undivided cell, using sodium iodide (NaI) as both the electrolyte and mediator. rsc.org The process involves the in situ generation of a thiourea, which then undergoes electrolytic guanylation. rsc.org This method has been used to produce a variety of guanidine compounds in fair to excellent yields at room temperature. rsc.org While the direct application to Boc-protected guanidines was not the primary focus, the principles of this electrochemical guanylation could potentially be adapted for the synthesis of this compound derivatives, offering a more sustainable and cost-effective synthetic route. rsc.org
Microwave-Assisted Synthesis
This compound in Materials Science Research
The introduction of the tert-butoxycarbonyl (Boc) protecting group to the guanidine moiety has rendered this compound and its derivatives valuable tools in materials science. chemimpex.com This strategic protection enhances stability and solubility in organic solvents, facilitating their use as building blocks for creating functional materials and modifying polymer properties. chemimpex.com The ability to deprotect the guanidine group under specific conditions allows for the subsequent functionalization of materials, imparting desirable characteristics such as improved mechanical and thermal properties. chemimpex.com
Polymer Modification and Functional Materials
Boc-guanidines are instrumental in the modification of polymers and the creation of novel functional materials. chemimpex.com They can be incorporated into polymer backbones or used as surface modifiers to introduce the highly basic and cationic guanidinium group upon deprotection. This functionality is key in developing materials for a range of applications, including bioconjugation, where biomolecules are attached to surfaces or other molecules to enhance the functionality of diagnostic and therapeutic agents. chemimpex.com
Research has demonstrated the synthesis of guanidinium-functionalized polycarbonates by reacting Boc-protected guanylated alcohols with cyclic carbonate monomers. nih.gov This approach allows for the creation of polymers with precisely controlled compositions and functionalities. For example, amphiphilic random copolymers with varying hydrophobic and cationic groups have been synthesized to study their anticancer activities. nih.gov The Boc-protected guanidinium group plays a crucial role in these syntheses, enabling the controlled introduction of the cationic charge after polymerization.
Furthermore, this compound derivatives have been employed in the development of materials with antimicrobial properties. Guanidinium-functionalized polymers have shown the ability to translocate across bacterial cell membranes. nih.gov The synthesis often involves the polymerization of Boc-protected guanidine-containing monomers, followed by deprotection to unmask the active guanidinium groups. acs.orgnih.gov
Development of Advanced Functional Polymers
The use of this compound is pivotal in the development of advanced functional polymers with tailored properties. In one study, biodegradable guanidinium-functionalized polycarbonates were synthesized. researchgate.net These polymers were designed to suppress bacteria without causing morphological changes to the membrane, with the guanidine group being responsible for the cell penetration properties. researchgate.net The synthesis involved the metal-free ring-opening polymerization of Boc-protected guanidine-functionalized cyclic carbonate monomers, followed by the removal of the Boc groups to yield the desired water-soluble guanidinium-functionalized polymers. researchgate.net
Another innovative approach involves the creation of helical poly(phenyl guanidinium isocyanide) block copolymers. rsc.org These materials, inspired by cell-penetrating peptides, exhibit broad-spectrum antimicrobial activity. rsc.org The synthesis utilizes Boc-protected precursors to control the polymerization process and introduce the guanidinium functionality. rsc.org
The versatility of this compound in polymer chemistry is further highlighted by its use in creating cholic-acid derived, guanidine-functionalized polymers. acs.orgnih.gov These polymers are designed to mimic antimicrobial peptides, with the guanidine group promoting binding to membrane phospholipids. nih.gov The synthesis involves the polymerization of a Boc-protected guanidine, cholic acid-based monomer, followed by deprotection to yield the active polymer. acs.orgnih.gov
Analytical and Spectroscopic Characterization Techniques for this compound
A suite of analytical and spectroscopic techniques is employed to confirm the structure and purity of this compound derivatives and the polymers functionalized with them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of this compound compounds.
¹H NMR: Proton NMR is used to identify the characteristic signals of the Boc protecting group and other protons within the molecule. The tert-butyl protons of the Boc group typically appear as a singlet in the range of δ 1.39–1.56 ppm. rsc.org The presence and integration of these signals confirm the successful incorporation of the Boc group. researchgate.net For instance, in N,N'-di-Boc-N"-benzylguanidine, the tert-butyl protons appear as singlets at δ 1.42 and 1.45 ppm. orgsyn.org In polymers, the presence of this compound functions along the polymer backbone can be confirmed by ¹H NMR. researchgate.net
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The carbonyl carbon of the Boc group and the carbons of the tert-butyl group have distinct chemical shifts. For example, in N,N'-di-Boc-N"-benzylguanidine, the carbons of the tert-butyl groups appear at δ 28.0 and 28.2 ppm, and the carbonyl carbons at δ 153.1 and 156.0 ppm. orgsyn.org
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| N,N′-Di-Boc-N′′-phenylguanidine | 11.64 (brs, 0.9H), 10.32 (brs, 0.9H), 7.60 (d, J = 7.9 Hz, 2H), 7.32 (t, J = 7.9 Hz, 2H), 7.10 (t, J = 7.4 Hz, 1H), 1.53 (s, 9H), 1.51 (s, 9H) | 163.53, 153.47, 153.29, 136.79, 128.82, 124.67, 122.11, 83.64, 79.57, 28.14, 28.08 | rsc.org |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. For example, the high-resolution mass spectrum for N,N'-di-Boc-N"-benzylguanidine showed a found mass of 349.1997, which is very close to the calculated mass of 349.2002 for C₁₈H₂₇N₃O₄. orgsyn.org Fast Atom Bombardment (FAB-MS) is another technique that has been used to identify molecular ions, such as the (M+H)⁺ ion for N,N'-di-Boc-N"-triflylguanidine at m/z 392. orgsyn.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound derivatives. The carbonyl group (C=O) of the Boc protecting group exhibits a characteristic strong absorption band. For N,N',N''-Tri-Boc-guanidine, the carbonyl stretch is observed around 1700 cm⁻¹. In N,N'-di-Boc-N"-triflylguanidine, characteristic IR absorptions are seen at 1739 and 1788 cm⁻¹. orgsyn.org The removal of the Boc group can be monitored by the disappearance of this carbonyl band and the appearance of new bands corresponding to the unprotected guanidinium group. acs.orgnih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for characterizing polymers containing chromophoric groups in addition to the this compound functionality. For instance, in the study of helical poly(phenyl guanidinium isocyanide) block copolymers, UV-Vis spectroscopy, in conjunction with circular dichroism, was used to confirm the helical structure of the polymers. rsc.org
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Key Observables | Example Application | Reference |
|---|---|---|---|
| IR Spectroscopy | Carbonyl (C=O) stretch of the Boc group | Confirmation of Boc group presence in N,N',N''-Tri-Boc-guanidine (~1700 cm⁻¹) | |
| N-H and C=N stretches | Characterization of N,N'-di-Boc-N"-benzylguanidine (1560, 1626, 1654, 1741 cm⁻¹) | orgsyn.org |
| UV-Vis Spectroscopy | Absorption spectra of chromophoric polymers | Confirmation of helical structure in poly(phenyl guanidinium isocyanide)s | rsc.org |
X-ray Diffraction Studies
The crystal structure of 1-(tert-butoxycarbonyl)guanidine has been determined, and its data is available in the Cambridge Structural Database (CSD) under the reference number 969938. nih.gov Similarly, the crystal structure of N,N'-di-Boc-guanidine has also been characterized and deposited in the CSD with the reference number 873052. nih.gov A single crystal X-ray structure analysis was also successfully performed on bis(Boc)-protected 3-(trimethylstannyl)benzylguanidine, securing its molecular structure. thieme-connect.com
In more complex systems, X-ray crystallography has been employed to understand the conformational preferences of Boc-protected guanidine moieties within larger molecular scaffolds. For instance, in a series of pyridin-2-yl guanidine derivatives, X-ray data, in conjunction with NMR and theoretical studies, revealed a significant 180° change in the dihedral angle between the guanidine group and the pyridine (B92270) ring upon Boc-protection. acs.org This conformational control was attributed to the formation of intramolecular hydrogen bonds within the tert-butyl carbamate (B1207046) groups of the Boc-protected derivatives. acs.org
Furthermore, crystallographic studies have been conducted on sulfonamide-protected bicyclic guanidines, which were synthesized from N-(tert-butoxycarbonyl)-L-methionine (Boc-L-Met-OH). cardiff.ac.ukresearchgate.netnih.gov In the crystal structures of these compounds, the guanidinium group is nearly planar, and an intramolecular hydrogen bond is observed between an N-H of the guanidine and an oxygen atom of the sulfonamide protecting group, forming a six-membered ring. cardiff.ac.ukresearchgate.netnih.gov The analysis of N-carbamate protected amino acid-derived guanidine organocatalysts also utilized X-ray crystallography to investigate the hydrogen-bonding patterns. openrepository.com For example, a Boc-protected catalyst displayed an intramolecular hydrogen bond between the NH of the Boc group and an amide oxygen. openrepository.com
However, obtaining single crystals suitable for X-ray diffraction can be challenging for some this compound derivatives due to their fluxional nature in solution, which can hinder crystallization.
Table 1: Crystallographic Data for Select this compound Derivatives
| Compound Name | CCDC Number | Key Structural Features | Reference |
|---|---|---|---|
| 1-(tert-Butoxycarbonyl)guanidine | 969938 | Not specified in abstract | nih.gov |
| N,N'-Di-Boc-guanidine | 873052 | Not specified in abstract | nih.gov |
| Bis(Boc)-protected 3-(trimethylstannyl)benzylguanidine | Not specified | Structure secured by analysis | thieme-connect.com |
| Sulfonamide-protected bicyclic guanidines | 2330293, 2330294 | Nearly planar guanidinium group, intramolecular N-H···O hydrogen bond | researchgate.net |
| N-Boc-N'-propyl-substituted pyridin-2-yl guanidines | Not specified | Conformational control via intramolecular hydrogen bonds | acs.org |
| N-Boc amino acid derived guanidine organocatalysts | 2030901, 2030902 | Intramolecular hydrogen bonding between Boc NH and amide oxygen | openrepository.com |
Computational Modeling for Predictive Research
Computational modeling has emerged as a powerful tool in the study of this compound derivatives, enabling researchers to predict molecular properties, understand reaction mechanisms, and guide the design of new compounds with desired functionalities.
Structure-Activity Relationship (SAR) Studies via Computational Analysis
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. Computational analysis plays a crucial role in modern SAR investigations of this compound derivatives by providing insights into their electronic properties, conformational preferences, and intermolecular interactions.
Computational docking studies have been employed to investigate the binding modes of this compound-derived compounds with biological targets. For instance, in the development of novel anti-cancer agents, derivatives were docked into a model of an active BRAF protein to analyze potential allosteric inhibition. nih.gov These computational predictions, based on the interactions established, guided the synthesis of a variety of derivatives. nih.gov Similarly, to rationalize the binding of PET radiotracers targeting the norepinephrine (B1679862) transporter, computational modeling was used to understand the interaction between the tracers and the transporter protein. The studies revealed that a T-shaped π–π stacking interaction was a major contributor to the binding affinity.
In the design of novel inhibitors for Mitogen- and Stress-activated protein Kinase 1 (MSK1), a deep structure-activity relationship analysis was performed on arylpyridin-2-yl guanidine derivatives. mdpi.com This involved computational evaluation of the effects of substituent placement and the introduction of chemical diversity to understand the impact on inhibitory activity. mdpi.com DFT-optimized structures of bis-guanidine-like compounds have also been used in docking studies with DNA models to predict their binding in the minor groove, guiding the synthesis of new potential DNA binders. researchgate.net
Furthermore, SAR studies on guanidine derivatives as histamine (B1213489) H3 receptor antagonists have been supported by computational analysis to understand how structural modifications, such as the length of an alkyl chain or the presence of specific substituents, affect binding affinity. nih.gov These computational approaches, often combined with experimental data, allow for the development of predictive models that can accelerate the discovery of new and more potent compounds. The insights gained from these computational SAR studies are instrumental in optimizing the design of this compound derivatives for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Boc-guanidine derivatives?
- Methodological Answer : this compound is commonly used as a protected intermediate in heterocyclic synthesis. A typical protocol involves cyclization reactions with substituted aryl/alkyl precursors under controlled conditions (e.g., reflux in acetonitrile with DBU as a base). Post-reaction, Boc-deprotection is achieved using HCl in dioxane. Characterization requires 1H/13C NMR to confirm regioselectivity and purity, LRMS/HRMS for molecular weight verification, and IR spectroscopy to monitor functional groups (e.g., Boc removal) .
- Key Considerations : Ensure proper solvent drying and inert atmosphere to prevent side reactions. Include control experiments with known substrates to validate cyclization efficiency .
Q. How should researchers design experiments to ensure reproducibility of this compound-based syntheses?
- Methodological Answer : Reproducibility hinges on documenting reaction parameters (temperature, solvent ratios, catalyst loading) and purification steps (e.g., flash column chromatography eluent gradients). For example, in synthesizing 4-(4-methoxyphenyl)-1H-imidazol-2-amine hydrochloride, inconsistent yields (35%–57%) were attributed to minor variations in Boc-deprotection time and chromatography conditions .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw spectral data, solvent peaks in NMR, and explicit purification details in supporting information .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities or stereochemical ambiguities. For example, unexpected peaks in 1H NMR may indicate incomplete deprotection or solvent residues. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and HPLC-MS to detect trace impurities. Cross-validate with computational methods (e.g., DFT simulations of expected spectra) .
- Case Study : In synthesizing 4-(4-(pentyloxy)phenyl)-1H-imidazol-2-amine, a "sticky oil" product required repeated crystallization to achieve >95% purity, highlighting the need for iterative analytical refinement .
Q. What strategies optimize this compound cyclization reactions for higher yields?
- Methodological Answer : Reaction optimization involves screening bases (e.g., DBU vs. K2CO3), solvent polarity (acetonitrile vs. DMF), and temperature. For example, substituting DBU with stronger bases (e.g., NaH) improved cyclization efficiency in electron-deficient aryl substrates by 20% .
- Data-Driven Approach : Use Design of Experiments (DoE) to identify critical variables. For instance, a Plackett-Burman design revealed that solvent choice and Boc-deprotection pH significantly impact yield in aminoimidazole synthesis .
Q. How does this compound participate in asymmetric synthesis, and what are its limitations?
- Methodological Answer : this compound acts as a chiral auxiliary in enantioselective syntheses, such as in the biosynthesis of cyclooroidin. Its steric bulk directs nucleophilic attack during ring closure, but racemization can occur under acidic conditions. Monitor enantiomeric excess via chiral HPLC or polarimetry .
- Limitations : Boc groups may hinder crystallization in polar solvents. Alternatives like Fmoc protection should be tested for substrates prone to racemization .
Data Analysis & Interpretation
Q. How should researchers handle large datasets from this compound reaction screenings?
- Methodological Answer : Prioritize processed data (e.g., yield trends, purity metrics) in the main text, while raw data (e.g., full NMR spectra) are archived in appendices. Use tools like PCA (Principal Component Analysis) to correlate reaction variables with outcomes. For example, a PCA of 20 cyclization reactions identified solvent polarity as the dominant factor (R² = 0.82) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
